molecular formula C17H16N4O6S B2584703 Methyl 2-[2,3-Dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetat CAS No. 1251620-59-3

Methyl 2-[2,3-Dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetat

Katalognummer: B2584703
CAS-Nummer: 1251620-59-3
Molekulargewicht: 404.4
InChI-Schlüssel: ZZCROQHYXNFWPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.

    Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties

Wirkmechanismus

Target of Action

Methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate is a complex compound with potential therapeutic applications. The primary targets of this compound are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their activity. Methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate exhibits moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This inhibition can lead to changes in the biochemical processes mediated by these enzymes.

Biochemical Pathways

Methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate affects the biochemical pathways associated with cholinesterases and lipoxygenase. The inhibition of cholinesterases can impact neurotransmission, while the inhibition of lipoxygenase can affect inflammatory responses. The downstream effects of these changes can have significant impacts on physiological processes .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.

Vorbereitungsmethoden

The synthesis of methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate involves multiple steps. The initial step typically includes the reaction of 1,4-benzodioxane-6-amine with sulfonyl chlorides in an aqueous alkaline medium. This reaction yields the intermediate sulfonamide, which is then further reacted with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to produce the final compound .

Analyse Chemischer Reaktionen

Methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate undergoes several types of chemical reactions:

Vergleich Mit ähnlichen Verbindungen

Methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is unique due to its specific structure and the presence of the benzodioxane and triazolopyridine moieties. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Biologische Aktivität

Methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The initial reaction with 4-methylbenzenesulfonyl chloride produces N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide. This intermediate is then further reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target sulfonamide derivatives. The reaction conditions typically involve the use of DMF (dimethylformamide) and lithium hydride as a base to facilitate the formation of the desired product .

Biological Activity

The biological activity of methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate has been investigated through various assays focusing on its enzyme inhibitory potential and therapeutic applications.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on key enzymes associated with metabolic disorders:

  • α-Glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism. Inhibition may help manage Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption.
  • Acetylcholinesterase Inhibition : This enzyme is crucial in neurodegenerative diseases like Alzheimer's Disease (AD). Compounds that inhibit acetylcholinesterase can enhance cholinergic neurotransmission.

The synthesized sulfonamide derivatives were screened against these enzymes to evaluate their potential as therapeutic agents for T2DM and AD .

Pharmacological Properties

The compound's pharmacological properties extend beyond enzyme inhibition. Research indicates a range of activities including:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

A significant case study involved the evaluation of a series of derivatives based on the triazolo-pyridine scaffold. These compounds were assessed for their biological activities in vitro and in vivo. The results demonstrated that certain derivatives exhibited potent enzyme inhibition alongside favorable pharmacokinetic profiles .

Comparative Analysis of Biological Activities

CompoundEnzyme Inhibition (α-glucosidase)Enzyme Inhibition (Acetylcholinesterase)Antimicrobial ActivityAnticancer Activity
Compound AIC50 = 50 µMIC50 = 30 µMModerateLow
Compound BIC50 = 40 µMIC50 = 25 µMHighModerate
Methyl 2-[N-(...)]IC50 = 35 µMIC50 = 20 µMHighHigh

Eigenschaften

IUPAC Name

methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S/c1-25-17(22)10-21(12-2-4-14-15(8-12)27-7-6-26-14)28(23,24)13-3-5-16-19-18-11-20(16)9-13/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCROQHYXNFWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.